molecular formula C4H9NO B12982066 (R)-1-Aminobut-3-en-2-ol

(R)-1-Aminobut-3-en-2-ol

Cat. No.: B12982066
M. Wt: 87.12 g/mol
InChI Key: VEPSIZZAILVTSD-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-Aminobut-3-en-2-ol ( 1315049-76-3) is an enantiopure chiral beta-amino alcohol of high value in advanced organic synthesis and chemical biology research . Its molecular formula is C4H9NO, with a molecular weight of 87.12 g/mol . The compound features both an amine and an alcohol functional group on a short carbon chain terminated with a vinyl group, making it a versatile and bifunctional synthetic building block . The reactive vinyl group allows for further functionalization through reactions such as epoxidation, making it a key precursor for more complex chiral molecules . In pharmaceutical research, this compound serves as a critical chiral precursor and intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active compounds . Its structural similarity to amino acids also makes it a subject of interest in chemical biology for studying enzyme interactions and metabolic pathways . The chiral center at the second carbon atom is essential for asymmetric synthesis, where it is used to induce stereoselectivity in the formation of new chiral centers, a fundamental requirement in the production of single-enantiomer drugs . This compound is supplied for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H9NO

Molecular Weight

87.12 g/mol

IUPAC Name

(2R)-1-aminobut-3-en-2-ol

InChI

InChI=1S/C4H9NO/c1-2-4(6)3-5/h2,4,6H,1,3,5H2/t4-/m1/s1

InChI Key

VEPSIZZAILVTSD-SCSAIBSYSA-N

Isomeric SMILES

C=C[C@H](CN)O

Canonical SMILES

C=CC(CN)O

Origin of Product

United States

Stereoselective Synthetic Methodologies for R 1 Aminobut 3 En 2 Ol

Asymmetric Catalytic Approaches

Asymmetric catalysis provides an efficient route to enantiomerically enriched compounds by using small amounts of a chiral catalyst to transform a prochiral substrate into a chiral product. sigmaaldrich.com These methods are advantageous for their high efficiency and atom economy. sigmaaldrich.com

Enantioselective Hydroamination and Related Reactions

Enantioselective hydroamination involves the direct addition of an N-H bond across a carbon-carbon double bond and represents a highly atom-economical method for synthesizing chiral amines. nih.gov Iridium-catalyzed hydroamination reactions have shown particular promise for the synthesis of 1,2-diamines from allylic amines. nih.gov For a substrate like 1,3-butadiene (B125203), a regioselective and enantioselective hydroamination could theoretically yield a precursor to (R)-1-aminobut-3-en-2-ol. The development of iridium catalysts with chiral ligands, such as (R)-TMS-SYNPHOS, has enabled the hydroamination of unactivated terminal alkenes with high turnover numbers and excellent enantioselectivity. nih.gov Such catalyst systems allow for the reaction to proceed with equimolar amounts of alkene and amine, tolerate a wide range of functional groups, and produce chiral amines in high yields. nih.gov

Key features of modern enantioselective hydroamination include:

High Enantioselectivity: Achieved through the use of sophisticated chiral ligands.

Broad Substrate Scope: Applicable to a diverse range of unactivated terminal alkenes. nih.gov

Mild Reaction Conditions: Often proceeding at moderate temperatures. nih.gov

Asymmetric Reduction Strategies

Asymmetric reduction of a corresponding β-amino ketone is a primary strategy for accessing chiral amino alcohols like this compound. This involves the stereoselective reduction of a carbonyl group adjacent to a chiral center.

Dynamic kinetic resolution (DKR) is a powerful tool for this transformation. In DKR, a racemic starting material is converted into a single enantiomer of the product. Iridium catalysts, particularly with f-phamidol ligands, have been successfully used for the asymmetric hydrogenation of aryl α-dibenzylamino β-ketoesters, yielding syn-β-hydroxy α-amino derivatives with excellent diastereoselectivities and enantioselectivities (>99/1 dr, up to >99% ee). rsc.org The dibenzyl protecting groups can be readily removed via hydrogenation. rsc.org

Another approach involves the use of chiral borohydride reagents. Reagents prepared from borane and chiral amino alcohols, such as (2S,3R)-(–)-2-amino-3-methyl-1,1-diphenylpentanol, have demonstrated high enantioselectivities (around 90% ee) in the reduction of various ketones and oxime ethers. rsc.org These methods provide a valuable route to chiral amino alcohols, which are crucial scaffolds in asymmetric synthesis. rsc.org

Catalyst/Reagent SystemSubstrate TypeSelectivityReference
Ir/f-phamidolAryl α-dibenzylamino β-ketoesters>99/1 dr, >99% ee rsc.org
Borane/(2S,3R)-(–)-2-amino-3-methyl-1,1-diphenylpentanolAromatic/Aliphatic Ketones~90% ee rsc.org
Copper(II)/Chiral β-amino alcohol ligandsBenzofuran-2-carbaldehydesup to 98% ee rsc.org

Chemoenzymatic Synthesis and Biocatalysis

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions, offering routes that are often shorter and more efficient. nih.gov Biocatalysis, the use of enzymes as catalysts, is prized for its high selectivity (chemo-, regio-, and stereo-) and environmentally benign reaction conditions, making it a sustainable alternative to traditional methods. nih.govresearchgate.net

Enzymatic Resolution of Racemic Mixtures

Kinetic resolution is a widely used method to separate enantiomers from a racemic mixture. In an enzymatic kinetic resolution, an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer and the transformed product.

Lipases are commonly employed for the resolution of racemic alcohols and amines. For instance, lipases from Candida rugosa have been used to perform enantioselective biotransformations on building blocks for β-blockers, which are structurally related to amino alcohols. mdpi.com The process often involves the selective acylation of one enantiomer in the presence of an acyl donor like isopropenyl acetate (B1210297). mdpi.com By carefully selecting the enzyme, solvent, and acylating agent, high enantiomeric purity of the desired product can be achieved. mdpi.com This strategy can be applied to a racemic mixture of 1-aminobut-3-en-2-ol, where the enzyme would selectively acylate either the (R)- or (S)-enantiomer, allowing for their separation.

Enzyme-catalyzed hydrolysis of esters is another resolution strategy that can yield complementary optically pure products. nih.gov

EnzymeSubstrate TypeProcessKey FindingReference
Candida rugosa LipaseRacemic 1-(isopropylamine)-3-phenoxy-2-propanolKinetic Resolution via AcylationAchieved high enantiomeric purity (ee_p = 96.2%) mdpi.com
LipaseRacemic 1-octen-3-olKinetic ResolutionMaximum resolution achieved after 60 hours frontiersin.org
Various EnzymesRacemic di-O-cyclohexylidene-myo-inositolRegio- and enantioselective esterification/hydrolysisProvides an efficient method for obtaining optically pure myo-inositol derivatives nih.gov

Biotransformations for Enantiopure Production

Biotransformations can also be used for the direct asymmetric synthesis of chiral molecules from prochiral precursors. Transaminases (TAs) are particularly valuable enzymes for the synthesis of chiral amines. nih.govdntb.gov.ua (R)-selective transaminases can catalyze the asymmetric amination of a ketone precursor to directly yield the desired (R)-amine. nih.gov

For the synthesis of this compound, a suitable precursor would be 1-hydroxybut-3-en-2-one. An (R)-selective transaminase could then transfer an amino group to the ketone, producing the target molecule with high enantiopurity. Significant research has focused on engineering transaminases to improve their substrate scope, catalytic efficiency, and stability, making them more applicable for industrial-scale synthesis. nih.gov For example, through protein engineering, a transaminase from Fodinicurvata sediminis was modified to enhance its activity towards challenging ketone substrates. nih.gov

Another biocatalytic approach involves the hydroamination of an alkene. Engineered aspartate ammonia lyases have been used for the hydroamination of crotonic acid to produce (R)-β-aminobutanoic acid, demonstrating the potential of enzymes to catalyze C-N bond formation on unsaturated substrates. nih.gov

Stereoselective Chemical Synthesis from Chiral Precursors

This approach, also known as the "chiral pool" method, utilizes readily available, enantiomerically pure natural products or their derivatives as starting materials. The inherent chirality of the precursor is transferred to the final product through a series of chemical transformations.

Possible chiral precursors for the synthesis of this compound could include:

Chiral epoxides: The ring-opening of an enantiopure epoxide, such as (R)-1,2-epoxybut-3-ene, with an amine source can provide a direct route to the amino alcohol. The aminolysis of epoxides is a well-established and valuable pathway for producing amino alcohols.

Amino acids: Natural amino acids like (R)-serine or (R)-threonine can serve as versatile starting materials. Their stereocenters can be retained while the functional groups are chemically modified to construct the target molecule.

Sugars or other natural products: Carbohydrates contain multiple stereocenters and can be chemically manipulated to serve as precursors for complex chiral molecules.

The synthesis of chiral monomers for polymers often relies on appending a chiral moiety to a core structure, a principle that applies to the synthesis of small molecules as well. mdpi.com For example, a thiophene derivative can be functionalized by condensation with a protected amino acid, transferring the chirality to the thiophene monomer. mdpi.com A similar strategy could be envisioned where a simple achiral butene derivative is reacted with a chiral auxiliary that directs the stereochemistry of subsequent reactions or is incorporated into the final molecule.

Utilizing Chiral Pool Starting Materials

The chiral pool synthesis strategy leverages naturally occurring, enantiomerically pure compounds as starting materials to impart chirality to the target molecule. ethz.ch L-serine, a readily available and inexpensive amino acid, stands out as a prominent chiral precursor for the synthesis of this compound and its derivatives. The inherent chirality of L-serine is transferred through a series of chemical transformations to establish the desired stereocenter in the final product.

A common approach involves the conversion of L-serine into a suitable intermediate that can undergo olefination to introduce the vinyl group. For instance, protected L-serinaldehyde can be subjected to a Wittig-type reaction to form the carbon-carbon double bond. Subsequent reduction of the carbonyl group and deprotection steps yield the target this compound. The stereochemical integrity of the chiral center derived from L-serine is typically maintained throughout the synthetic sequence.

While specific literature detailing the direct synthesis of this compound from L-serine is not extensively available, the synthesis of the closely related (R)-vinylglycinol from L-serine provides a strong precedent for this approach. The key steps in such a synthesis would likely involve:

Protection of the amino and carboxyl groups of L-serine: This is essential to prevent unwanted side reactions during subsequent transformations.

Reduction of the carboxylic acid to an aldehyde: This generates the key electrophilic center for the olefination reaction.

Wittig olefination: Introduction of the vinyl group by reacting the aldehyde with a suitable phosphorus ylide.

Reduction of the newly formed aldehyde/ketone: If the olefination reagent introduces a carbonyl group, a stereoselective reduction would be necessary.

Deprotection: Removal of the protecting groups to afford the final product.

Diastereoselective Routes

Diastereoselective methodologies for the synthesis of this compound often involve the reaction of a prochiral substrate with a chiral reagent or catalyst, or the reaction of a chiral substrate where the existing chirality directs the formation of a new stereocenter. A prevalent and effective strategy in this category is the diastereoselective ring-opening of vinyl epoxides with nitrogen nucleophiles.

In this approach, a racemic or enantiomerically enriched vinyl epoxide serves as the electrophile. The nucleophilic attack of an amine can occur at either of the two electrophilic carbons of the epoxide ring. By employing a chiral amine or a chiral catalyst, the reaction can be directed to proceed with high diastereoselectivity, favoring the formation of one diastereomer over the other. Subsequent separation of the diastereomers and, if necessary, removal of any chiral auxiliary, can provide the enantiomerically pure this compound.

The regioselectivity of the ring-opening (i.e., attack at the C1 vs. C2 position of the vinyl epoxide) is a critical factor that needs to be controlled. Lewis acids are often employed to activate the epoxide and influence the regiochemical outcome. The choice of the amine nucleophile and the reaction conditions also play a significant role in determining the diastereoselectivity of the process.

A representative diastereoselective synthesis could involve the following steps:

Epoxidation of butadiene: To form the racemic vinyl epoxide (3,4-epoxy-1-butene).

Diastereoselective ring-opening: Reaction of the racemic vinyl epoxide with a chiral amine (e.g., (R)-α-methylbenzylamine) to form a mixture of diastereomeric amino alcohols.

Separation of diastereomers: Chromatographic separation of the desired diastereomer.

Removal of the chiral auxiliary: Cleavage of the chiral auxiliary (e.g., by hydrogenolysis) to yield this compound.

The success of this method hinges on the efficiency of the diastereoselective ring-opening step and the ease of separation of the resulting diastereomers.

Deracemization Strategies for Enantiomeric Enrichment

Deracemization offers an attractive alternative to asymmetric synthesis, as it allows for the theoretical conversion of a racemate into a single enantiomer with a 100% yield. A powerful deracemization technique is dynamic kinetic resolution (DKR), which combines a kinetic resolution with an in situ racemization of the slower-reacting enantiomer.

For the enantiomeric enrichment of 1-aminobut-3-en-2-ol, an enzymatic kinetic resolution (EKR) can be a highly effective method. Lipases are a class of enzymes that are widely used for the kinetic resolution of racemic alcohols and amines due to their high enantioselectivity and broad substrate scope. polimi.itnih.gov

In a typical lipase-catalyzed kinetic resolution of racemic 1-aminobut-3-en-2-ol, the enzyme would selectively acylate one of the enantiomers, leaving the other enantiomer unreacted. For example, a lipase could preferentially acylate the (S)-enantiomer, allowing for the isolation of the unreacted this compound with high enantiomeric excess.

To achieve a deracemization, this kinetic resolution must be coupled with a racemization catalyst that continuously interconverts the unreacted (S)-enantiomer back into the racemate. This allows the enzyme to eventually convert the entire racemic starting material into the acylated product of the (R)-enantiomer (or leave the (R)-enantiomer unreacted with 100% conversion of the (S)-enantiomer).

A potential DKR process for this compound is outlined in the table below, based on established principles of lipase-catalyzed resolutions of secondary alcohols.

StepDescriptionReagents/ConditionsDesired Outcome
1. Racemic Substrate Racemic 1-aminobut-3-en-2-ol-Starting material for the resolution.
2. Enzymatic Acylation Selective acylation of one enantiomer.Lipase (e.g., Candida antarctica lipase B), acyl donor (e.g., vinyl acetate), organic solvent.Formation of acylated (S)-1-aminobut-3-en-2-ol and unreacted this compound.
3. Racemization In situ racemization of the unreacted enantiomer.Racemization catalyst (e.g., a ruthenium complex).Continuous conversion of (S)-1-aminobut-3-en-2-ol to the racemate.
4. Product Isolation Separation of the desired enantiomer.Hydrolysis of the acylated product or direct isolation of the unreacted alcohol.Enantiomerically pure this compound.

This table represents a conceptual DKR process. Specific conditions would need to be optimized for this particular substrate.

Stereochemical Investigations and Control

Methodologies for Enantiomeric Purity Determination

Ensuring the enantiomeric purity of (R)-1-Aminobut-3-en-2-ol is a critical step in its application. Various methods are employed to separate and quantify the two enantiomers, providing a precise measure of the enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful and widely used techniques for the separation of enantiomers. These methods utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, thus, their separation.

For amino alcohols like this compound, derivatization is often a necessary step to enhance volatility (for GC) and improve chromatographic resolution and detection sensitivity (for both HPLC and GC). Common derivatizing agents include acylating agents, such as trifluoroacetyl anhydride (B1165640), or silylating agents. The choice of the chiral stationary phase is critical and often involves derivatives of polysaccharides (e.g., cellulose or amylose), cyclodextrins, or chiral crown ethers. The selection of the appropriate CSP and mobile phase/carrier gas conditions is typically determined empirically to achieve optimal separation.

Table 1: Illustrative Chiral GC Separation Parameters for a Derivatized Amino Alcohol

ParameterCondition
Column Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness)
Analyte N-trifluoroacetyl-(R/S)-1-aminobut-3-en-2-ol
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 80 °C (2 min), then 5 °C/min to 180 °C
Detector Flame Ionization Detector (FID)
Expected Elution Order (S)-enantiomer followed by (R)-enantiomer

Note: This table represents typical conditions and the actual parameters would need to be optimized for this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy offers a versatile and non-separative method for determining enantiomeric excess. This is achieved by converting the enantiomers into diastereomers through the use of a chiral auxiliary, which can be either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).

When a chiral auxiliary is added to a sample containing a mixture of enantiomers, it forms diastereomeric complexes or adducts. These diastereomers have distinct NMR spectra, leading to the splitting of signals for corresponding protons or other nuclei. The integration of these separated signals allows for the direct quantification of the enantiomeric ratio.

For this compound, chiral acids such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its derivatives can be used as CDAs to form diastereomeric esters or amides. Alternatively, chiral solvating agents, such as chiral lanthanide shift reagents or macrocyclic compounds, can be employed to induce chemical shift differences between the enantiomers through non-covalent interactions.

Table 2: Hypothetical ¹H NMR Data for Diastereomeric Esters of (R/S)-1-Aminobut-3-en-2-ol with (S)-Mosher's Acid Chloride

ProtonChemical Shift (ppm) for (R,S)-diastereomerChemical Shift (ppm) for (S,S)-diastereomerΔδ (ppm)
H-2 4.524.450.07
-OCH₃ (Mosher's) 3.583.65-0.07

Note: The chemical shift values are hypothetical and serve to illustrate the principle of signal splitting.

Absolute Configuration Assignment Methodologies

Determining the absolute configuration of a chiral molecule involves establishing the precise three-dimensional arrangement of its atoms. Several powerful techniques can be employed for this purpose.

Single-crystal X-ray crystallography is considered the gold standard for determining the absolute configuration of a molecule. This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the unambiguous assignment of the spatial arrangement of atoms.

For non-crystalline or poorly crystalline compounds like this compound, derivatization with a molecule containing a heavy atom and/or a known chiral center is often necessary to induce crystallization and to facilitate the determination of the absolute configuration through anomalous dispersion effects. Suitable derivatizing agents include chiral carboxylic acids or reagents that introduce a bromine or iodine atom. The known configuration of the chiral auxiliary serves as an internal reference, allowing for the confident assignment of the stereocenter in the target molecule.

Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), measure the differential absorption or rotation of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's absolute configuration.

The experimental ECD or ORD spectrum of this compound can be compared with the theoretically calculated spectrum for a known configuration (e.g., the R-configuration). A good match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration. This method is particularly useful when single crystals suitable for X-ray crystallography cannot be obtained.

A classical method for assigning absolute configuration involves the chemical correlation of the unknown compound to a known chiral standard. This is achieved by converting this compound through a series of stereochemically well-defined reactions into a compound whose absolute configuration has already been unequivocally established. If the reaction sequence does not affect the stereocenter, the configuration of the starting material can be confidently assigned based on the known configuration of the product.

Stereochemical Stability and Factors Influencing Configuration

The stereochemical stability of this compound is intrinsically linked to the lability of the proton at its chiral center and the potential for reactions that can lead to a loss of enantiopurity. While specific research directly investigating the stereochemical stability of this particular compound is not extensively documented in publicly available literature, general principles governing the stability of analogous allylic amino alcohols can provide valuable insights. Factors such as temperature, pH, solvent, and the presence of catalysts can significantly impact the stereochemical configuration.

Detailed Research Findings:

Scientific literature on the broader class of allylic amino alcohols indicates that their stereochemical stability can be influenced by various reaction conditions. For instance, in certain metal-catalyzed reactions, the potential for racemization exists, although specific conditions can be optimized to preserve the stereochemical integrity. Studies on related γ-amino alcohols have shown that intramolecular hydrogen bonding and steric hindrance can contribute to their stability and prevent racemization under specific catalytic conditions.

The presence of acidic or basic conditions can also play a crucial role. Protic acids may protonate the amino group, which can influence the electronic environment of the chiral center. Similarly, basic conditions could facilitate deprotonation, potentially leading to transient species that are more susceptible to racemization. The choice of solvent is another critical factor, as it can influence the conformation of the molecule and the solvation of transition states involved in any potential racemization pathways.

FactorPotential Influence on Stereochemical StabilityGeneral Observations for Related Compounds
Temperature Increased thermal energy can overcome the activation barrier for racemization.Higher temperatures generally increase the rate of racemization.
pH Acidic or basic conditions can catalyze racemization through protonation/deprotonation.Stability is often optimal within a specific pH range.
Solvent Solvent polarity and proticity can affect the stability of charged intermediates and transition states.Polar protic solvents may facilitate racemization in some cases.
Catalysts Certain metal catalysts or enzymes can either stabilize or destabilize the chiral center.Catalyst selection is crucial for maintaining enantiopurity during synthesis and transformations.

It is important to note that the specific impact of each of these factors on this compound would require dedicated experimental investigation. The lack of published data underscores a gap in the current scientific literature regarding the detailed stereochemical stability of this particular chiral building block. Future research focusing on systematic studies under various conditions would be invaluable to fully characterize its stability profile and guide its optimal use in stereoselective applications.

Chemical Transformations and Derivatizations of R 1 Aminobut 3 En 2 Ol

Functionalization at the Amino Moiety

The primary amino group is a key site for modifications, allowing for the introduction of various substituents and the formation of important chemical bonds.

To achieve selective reactions at other parts of the molecule, the nucleophilic and basic nature of the amino group often necessitates protection. Common protecting groups for amines are employed for this purpose.

A widely used strategy is the introduction of a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting (R)-1-aminobut-3-en-2-ol with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in a suitable solvent. The Boc group is advantageous due to its stability under a variety of reaction conditions and its straightforward removal under acidic conditions. google.com Another common protecting group is the benzyloxycarbonyl (Cbz) group, which can be introduced using benzyl (B1604629) chloroformate.

Protecting GroupReagentKey Features
tert-butoxycarbonyl (Boc)Di-tert-butyl dicarbonate ((Boc)₂O)Stable to many reagents, removed with acid. google.com
Benzyloxycarbonyl (Cbz)Benzyl chloroformate (CbzCl)Removed by hydrogenolysis.
9-Fluorenylmethyloxycarbonyl (Fmoc)Fmoc-Cl or Fmoc-OSuBase-labile, useful in solid-phase synthesis. google.com

The amino group readily undergoes acylation with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form amides. Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) are often used to facilitate amide bond formation with carboxylic acids. nih.govucl.ac.uk

Carbamates are another important class of derivatives formed from the amino group. They can be synthesized by reacting the amine with chloroformates or by a three-component coupling involving carbon dioxide and an alkyl halide. organic-chemistry.org For instance, reaction with ethyl chloroformate would yield an ethyl carbamate. These transformations are fundamental in the synthesis of peptides, peptidomimetics, and other biologically active compounds.

Transformations at the Hydroxyl Group

The secondary hydroxyl group offers another site for functionalization, enabling the introduction of various groups and the modulation of the molecule's properties.

Similar to the amino group, the hydroxyl group can be protected to prevent its interference in subsequent reactions. Silyl ethers, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ethers, are commonly employed due to their ease of introduction and selective removal.

Activation of the hydroxyl group is a key step for nucleophilic substitution reactions. This is often achieved by converting it into a good leaving group, such as a tosylate (by reaction with p-toluenesulfonyl chloride), mesylate (with methanesulfonyl chloride), or triflate (with triflic anhydride).

TransformationReagentPurpose
O-Silylationtert-Butyldimethylsilyl chloride (TBDMSCl)Protection of the hydroxyl group.
O-Tosylationp-Toluenesulfonyl chloride (TsCl)Activation for substitution.
O-MesylationMethanesulfonyl chloride (MsCl)Activation for substitution.

The hydroxyl group can be esterified by reaction with carboxylic acids or their activated derivatives. google.com For example, direct esterification with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield the corresponding acetate (B1210297) ester.

Etherification, the formation of an ether linkage, can be accomplished under various conditions. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base like sodium hydride to form an alkoxide followed by reaction with an alkyl halide, is a classic method.

Reactions Involving the Alkene Moiety

The vinyl group provides a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, significantly expanding the synthetic utility of this compound.

The double bond can undergo a range of addition reactions. For example, dihydroxylation using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, dilute conditions would yield a triol. Epoxidation, typically with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), would form a chiral epoxy alcohol.

The alkene can also participate in palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reaction, to form more complex structures. ua.es Another important transformation is ozonolysis, which cleaves the double bond to yield an aldehyde, which can then be further manipulated.

ReactionReagentsProduct Type
DihydroxylationOsO₄, NMODiol
Epoxidationm-CPBAEpoxide
Ozonolysis1. O₃; 2. Me₂SAldehyde
HydrogenationH₂, Pd/CSaturated amino alcohol
Heck CouplingAryl halide, Pd catalyst, baseAryl-substituted derivative

The diverse reactivity of this compound, stemming from its three distinct functional groups, establishes it as a valuable and versatile chiral starting material in modern organic synthesis.

Stereoselective Epoxidation Reactions

The vinyl group in this compound is susceptible to stereoselective epoxidation, a key transformation for introducing new stereocenters. The Sharpless asymmetric epoxidation is a well-established method for this purpose. google.com This reaction typically employs a titanium tetra(isopropoxide) catalyst, a chiral diethyl tartrate ligand, and an oxidizing agent like tert-butyl hydroperoxide. The stereochemistry of the resulting epoxide is dictated by the chirality of the diethyl tartrate used. This method is highly valuable for creating epoxides with predictable stereochemistry, which are important intermediates in the synthesis of various natural products and pharmaceuticals. semanticscholar.org

Alternative methods for the epoxidation of alkenes include the use of manganese(III)-salen complexes, a reaction known as the Jacobsen–Katsuki epoxidation. semanticscholar.org Furthermore, multicomponent reactions can be employed for the synthesis of α,β-epoxy ketones through the oxidative coupling of styrenes and aldehydes, often catalyzed by organocatalysts in the presence of an oxidant. semanticscholar.org

Hydrohalogenation and Dihalogenation

The double bond in this compound can undergo hydrohalogenation and dihalogenation reactions. These reactions involve the electrophilic addition of hydrogen halides (HX) or halogens (X₂) across the alkene. For instance, treatment with PhSeCl in the presence of water can lead to the formation of β-organoselenium substituted butenolides. researchgate.net Highly substituted dihalogenated dihydrofurans, dihydropyrroles, and dihydro-2H-pyrans can be synthesized by reacting similar diol, aminoalcohol, and diol derivatives with electrophiles like I₂, IBr, and ICl. acs.org

Catalytic Hydrogenation

The vinyl group of this compound can be selectively reduced through catalytic hydrogenation. google.com This reaction typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). google.com The hydrogenation of the double bond leads to the formation of the corresponding saturated amino alcohol, (R)-1-aminobutan-2-ol. This transformation is useful when the vinyl functionality is no longer required in the target molecule. Homogeneous catalytic hydrogenation using transition metal complexes can also be employed for the selective reduction of C=C double bonds. acs.org

Cycloaddition Reactions (e.g., Nitrone Cycloadditions)

The alkene functionality in this compound can participate in cycloaddition reactions, most notably [3+2] cycloadditions with nitrones. whiterose.ac.uk This reaction is a powerful tool for the construction of five-membered heterocyclic rings, specifically isoxazolidines. qu.edu.sa The cycloaddition of a nitrone to the vinyl group of a related compound, 2-aminobut-3-en-1-ol, has been shown to be a practical method for the asymmetric synthesis of 3-aminopiperidin-4-ols. rsc.orgrsc.org These reactions proceed in a cis-fashion, allowing for control over the relative stereochemistry of the newly formed stereocenters in the isoxazolidine (B1194047) ring. google.com The resulting isoxazolidines can be further transformed, for example, by reductive cleavage of the N-O bond to yield γ-amino alcohols. google.com

Selective Oxidations and Reductions of Functional Groups

The primary amine and secondary alcohol groups in this compound can undergo selective oxidation and reduction reactions. The hydroxyl group can be oxidized to a ketone using various oxidizing agents. fsu.edu Similarly, the amino group can be a site for various transformations.

Conversely, the functional groups can be selectively reduced. While the primary application of reduction is on the vinyl group as mentioned in catalytic hydrogenation, other reductions can be envisioned depending on the specific derivatization of the molecule. For instance, if the alcohol were oxidized to a ketone, it could be stereoselectively reduced back to an alcohol using chiral reducing agents. The choice of reagents and protecting groups is crucial for achieving selectivity in these transformations. fsu.edu

Applications in Asymmetric Organic Synthesis

As a Chiral Building Block in Natural Product and Complex Molecule Synthesis

The utility of chiral compounds like (R)-1-aminobut-3-en-2-ol lies in their ability to serve as starting materials for the enantioselective synthesis of natural products and other complex molecules, thereby avoiding the need for chiral resolutions or asymmetric catalysis in later stages.

Synthesis of Alkaloid Scaffolds

Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. The synthesis of alkaloid scaffolds often relies on the use of chiral precursors to construct the desired stereochemistry. While specific examples detailing the use of this compound in the total synthesis of alkaloids are not prevalent in the surveyed literature, its structure contains key functionalities that are analogous to intermediates used in various synthetic strategies for alkaloids. The amino alcohol functionality can be elaborated into piperidine, pyrrolidine, or other nitrogen-containing heterocyclic systems that form the core of many alkaloids.

Construction of Spirocyclic and Fused Heterocyclic Systems

Spirocyclic and fused heterocyclic systems are common motifs in many biologically active compounds. The synthesis of these complex three-dimensional structures often employs intramolecular reactions of appropriately functionalized linear precursors. This compound, with its multiple functional groups, could theoretically be a precursor for such systems. For instance, the vinyl group could participate in cycloaddition or cyclization reactions, while the amino and hydroxyl groups could be used to form heterocyclic rings. However, specific documented examples of its application in the construction of spirocyclic and fused heterocyclic systems are not readily found in scientific literature.

Role in DNA Adduct Formation (as a synthetic intermediate)

DNA adducts are segments of DNA that are bound to a cancer-causing chemical. Understanding the formation and structure of these adducts is crucial in toxicology and cancer research. Synthetic oligonucleotides containing specific adducts are often required for these studies. While there is no direct evidence of this compound being used as a synthetic intermediate in the study of DNA adduct formation, structurally similar chiral amino alcohols are relevant to the synthesis of standards and probes for studying DNA damage.

Precursor for Chiral Ligands and Organocatalysts

The development of chiral ligands and organocatalysts is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds through catalysis.

Development of Ligands for Asymmetric Catalysis

Chiral ligands coordinate to metal centers to create asymmetric catalysts that can induce stereoselectivity in a wide range of chemical transformations. Chiral 1,2-amino alcohols are a well-established class of precursors for the synthesis of effective chiral ligands. Although specific ligands derived from this compound are not widely reported, its structural framework is suitable for the synthesis of P,N- or N,O-type ligands. The amino and hydroxyl groups can be readily functionalized to introduce phosphine (B1218219) or other coordinating moieties.

In Multi-Component Reactions (MCRs) and Cascade Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials, are highly valued for their efficiency and atom economy. Similarly, cascade or domino reactions, involving a sequence of intramolecular transformations, enable the rapid construction of complex molecular architectures from simple precursors. The unique structure of this compound makes it an intriguing substrate for such processes, offering the potential for high levels of stereocontrol.

The Petasis reaction, or Petasis Borono-Mannich (PBM) reaction, is a three-component reaction between an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to produce substituted amines. wikipedia.org When a chiral amine is utilized, the reaction can proceed with a high degree of stereoselectivity, making it a powerful tool for the synthesis of enantiomerically enriched amino acids and their derivatives. wikipedia.orgresearchgate.net

Illustrative Research Findings for a Petasis-type Reaction

The following table illustrates the potential outcomes of a hypothetical Petasis reaction involving a chiral amino alcohol, based on findings for analogous substrates. researchgate.net

EntryCarbonyl ComponentBoronic AcidDiastereomeric Ratio (d.r.)Yield (%)
1Glyoxylic AcidPhenylboronic Acid>95:585
2Glyoxylic Acid(E)-Styrylboronic Acid>95:589
3Benzaldehyde(E)-Styrylboronic Acid90:1078

This data is illustrative and based on reactions with structurally similar chiral amines, as specific data for this compound was not found in the reviewed literature.

The hydroxyl group in this compound could also play a directing role in the stereochemical outcome of the reaction, potentially through hydrogen bonding or coordination to the boron species. Furthermore, the vinyl group offers a handle for post-reaction modifications.

The Ugi four-component condensation (U-4CC) is a cornerstone of MCR chemistry, combining a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate α-aminoacyl amide derivatives. wikipedia.orgorganic-chemistry.org The use of chiral amines can impart diastereoselectivity to the Ugi reaction, leading to the formation of peptidomimetic structures with defined stereochemistry.

There is a lack of specific studies reporting the use of this compound as the amine component in Ugi reactions. However, its primary amine functionality makes it a suitable candidate for this transformation. In a hypothetical Ugi reaction, this compound would first condense with a carbonyl compound to form an imine. Subsequent addition of a carboxylic acid and an isocyanide would proceed through a series of steps to yield a complex amide. The stereocenter of this compound would be incorporated into the final product, influencing the stereochemistry of the newly formed adjacent stereocenter.

Hypothetical Ugi Reaction and Potential Products

AldehydeCarboxylic AcidIsocyanidePotential Product Structure
IsobutyraldehydeAcetic Acidtert-Butyl isocyanideA dipeptide-like structure with a stereocenter derived from the amino alcohol.
BenzaldehydeBenzoic AcidCyclohexyl isocyanideA complex amide with multiple stereocenters and aromatic moieties.

This table presents hypothetical reaction components for an Ugi reaction involving an amino alcohol like this compound, as specific examples with this compound are not documented in the searched literature.

The presence of the hydroxyl and vinyl groups in the this compound backbone would provide valuable functionalities in the Ugi product for further synthetic elaborations, such as cyclization or cross-coupling reactions.

The vinyl and amino-alcohol functionalities within this compound make it an excellent precursor for domino and cascade cyclization reactions to form various heterocyclic structures. These reactions, where a single event triggers a cascade of bond-forming reactions, are highly efficient in building molecular complexity.

While specific domino reactions starting from this compound are not extensively documented, its derivatives could undergo a variety of cyclization pathways. For instance, N-acylation of the amino group followed by an intramolecular Michael addition of the hydroxyl group onto an activated alkene (formed from the vinyl group) could lead to the formation of substituted morpholine or piperidine rings. Alternatively, tandem reactions involving the vinyl group, such as a cross-metathesis followed by an intramolecular cyclization, could provide access to a diverse range of nitrogen- and oxygen-containing heterocycles.

Enzymatic cascade reactions have also been explored for the synthesis of chiral amino alcohols from simpler precursors, highlighting the interest in these valuable synthons. nih.gov

Potential Heterocyclic Scaffolds from Cascade Reactions

Reaction TypePotential Product
Intramolecular aminohydroxylationSubstituted oxazolidines
Tandem hydroformylation-cyclizationChiral piperidines
Ring-closing metathesis of a diene derivativeUnsaturated nitrogen heterocycles

This table illustrates the potential for this compound to be a precursor to various heterocyclic systems through cascade reactions, though specific examples have not been reported.

The development of novel cascade reactions utilizing this compound would open new avenues for the stereoselective synthesis of biologically relevant heterocyclic compounds.

Theoretical and Computational Studies

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure of (R)-1-aminobut-3-en-2-ol is not static; it exists as an ensemble of rapidly interconverting conformers. The relative energies of these conformers are dictated by a delicate balance of steric and stereoelectronic effects. Conformational analysis, typically performed using computational methods like Density Functional Theory (DFT), is crucial for understanding the molecule's preferred shapes and how these shapes influence its reactivity.

The key rotatable bonds in this compound are the C1-C2 and C2-C3 bonds. Rotation around these bonds gives rise to various staggered conformations. The relative stability of these conformers is influenced by several factors, including:

Gauche Interactions: Steric hindrance between adjacent bulky substituents.

Hydrogen Bonding: Intramolecular hydrogen bonds can form between the hydroxyl and amino groups, significantly stabilizing certain conformations.

Allylic Strain: Interactions between substituents on the double bond and the adjacent sp3-hybridized carbon.

Stereoelectronic effects also play a pivotal role. These are effects that arise from the interaction of electron orbitals. In this compound, a key stereoelectronic interaction is the hyperconjugation between the σ orbitals of the C-H or C-N bonds and the π* orbital of the C=C double bond. This interaction can influence bond lengths and rotational barriers.

Table 1: Calculated Relative Energies of this compound Conformers This table presents hypothetical data based on typical energy differences found in computational studies of similar small organic molecules.

ConformerDihedral Angle (H-O-C2-C1-N-H)Relative Energy (kcal/mol)Key Interactions
A60°0.00Intramolecular H-bond (OH···NH2)
B180°1.25Gauche interaction (OH/NH2)
C-60°2.50Steric repulsion

Reaction Mechanism Elucidation for Transformations Involving this compound

Computational chemistry is a powerful tool for elucidating the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the lowest energy reaction pathway. DFT calculations are commonly employed to study reactions such as epoxidation, cyclization, and substitution reactions where this compound serves as a chiral building block.

For instance, in the Sharpless asymmetric epoxidation of the allylic alcohol moiety, computational studies can model the interaction of the substrate with the titanium-tartrate catalyst. These models help to explain the origin of the high stereoselectivity observed in such reactions by comparing the energies of the competing transition states leading to the different stereoisomeric products.

Prediction Models for Stereoselectivity in Syntheses and Reactions

Building upon mechanistic understanding, computational models can be developed to predict the stereochemical outcome of reactions. For syntheses that produce this compound, or for reactions where it is a reactant, quantum mechanical calculations can be used to predict which diastereomer or enantiomer will be the major product.

These predictive models often rely on the calculation of transition state energies. The stereoselectivity of a reaction is determined by the difference in the free energy of activation (ΔΔG‡) for the pathways leading to the different stereoisomers. A larger ΔΔG‡ corresponds to higher stereoselectivity. These models can be used to screen different catalysts or reaction conditions in silico to identify those that will afford the desired stereoisomer with the highest purity.

Table 2: Hypothetical Calculated Energy Barriers for a Reaction Involving this compound This table illustrates how computational data can be used to predict stereoselectivity.

PathwayProduct StereoisomerCalculated Activation Energy (ΔG‡, kcal/mol)Predicted Product Ratio
A(2R, 3S)-Product15.295%
B(2R, 3R)-Product17.05%

Molecular Docking and Interaction Studies (focused on its role as a synthetic intermediate, not biological activity)

While molecular docking is frequently associated with drug discovery, it is also a valuable tool for understanding the interactions of synthetic intermediates with catalysts and other reagents. In the context of this compound, docking studies can be used to model how it binds to the active site of a chiral catalyst.

These studies can reveal the specific non-covalent interactions, such as hydrogen bonds and van der Waals forces, that are responsible for holding the substrate in a specific orientation within the catalyst's chiral environment. This orientation, in turn, dictates which face of the molecule is accessible for reaction, thus controlling the stereochemical outcome. The insights gained from these docking studies can guide the design of new and more effective catalysts for transformations involving this compound.

Advanced Spectroscopic Characterization Beyond Basic Identification

Detailed NMR Spectroscopy for Structural Elucidation and Stereochemistry

The ¹H NMR spectrum is expected to show distinct signals for the protons of the vinyl group, the carbinol methine, and the aminomethylene group. The vinyl protons (H-3 and H-4) would appear in the downfield region, typically between 5 and 6 ppm, exhibiting complex splitting patterns due to geminal and vicinal couplings. The proton on the stereocenter (H-2) would likely resonate around 4 ppm, coupled to the adjacent protons. The methylene (B1212753) protons adjacent to the amino group (H-1) would appear further upfield.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to confirm the connectivity between protons and their directly attached carbons, respectively. For definitive stereochemical assignment, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or the formation of diastereomeric derivatives would be necessary.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for (R)-1-Aminobut-3-en-2-ol

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H-1a, H-1b 2.8 - 3.2 m -
H-2 ~ 4.0 m -
H-3 5.8 - 6.0 ddd J(H3-H4cis) = ~10, J(H3-H4trans) = ~17, J(H3-H2) = ~6
H-4cis 5.1 - 5.3 dd J(H4cis-H3) = ~10, J(H4cis-H4trans) = ~1.5

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-1 ~ 45
C-2 ~ 70
C-3 ~ 135

Mass Spectrometry for Mechanistic Studies of its Transformations

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for probing its fragmentation patterns, which can provide valuable structural information and insights into reaction mechanisms. For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular formula, C₄H₉NO (87.12 g/mol ).

Under electron ionization (EI), the molecular ion is often a radical cation that can undergo various fragmentation pathways. Common fragmentation patterns for amino alcohols include α-cleavage (cleavage of the bond adjacent to the nitrogen or oxygen atom) and dehydration.

Key fragmentation pathways for this compound could include:

Loss of a hydrogen radical: [M-H]⁺

α-cleavage with loss of the vinyl group: This would lead to a fragment corresponding to [CH₂(NH₂)CH(OH)]⁺.

α-cleavage with loss of the aminomethylene group: This would result in a fragment [CH(OH)CH=CH₂]⁺.

Dehydration: Loss of a water molecule to give a fragment at [M-18]⁺.

By analyzing the fragmentation of isotopically labeled analogs or reaction products, mass spectrometry can be instrumental in studying the mechanisms of transformations involving this compound.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Possible Fragment Ion Fragmentation Pathway
87 [C₄H₉NO]⁺ Molecular Ion
70 [C₄H₈N]⁺ Loss of OH
69 [C₄H₇N]⁺ Loss of H₂O
57 [C₃H₅O]⁺ α-cleavage (loss of CH₂NH₂)
44 [CH₄NO]⁺ α-cleavage (loss of C₃H₅)

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

The IR spectrum of this compound would be characterized by several key absorption bands:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

N-H stretch: One or two sharp to medium bands in the 3300-3500 cm⁻¹ region, characteristic of the primary amine.

C-H stretches: Bands just above 3000 cm⁻¹ for the sp² C-H bonds of the vinyl group and just below 3000 cm⁻¹ for the sp³ C-H bonds.

C=C stretch: A peak around 1640 cm⁻¹ for the carbon-carbon double bond.

C-O stretch: A strong absorption in the 1000-1200 cm⁻¹ region.

N-H bend: A band around 1600 cm⁻¹.

Raman spectroscopy would provide complementary information. The C=C stretching vibration, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. The symmetric vibrations of non-polar bonds are generally more Raman active.

Table 4: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
O-H Stretch 3200-3600 (broad) 3200-3600 (weak)
N-H Stretch 3300-3500 (medium) 3300-3500 (medium)
C-H (sp²) Stretch >3000 >3000
C-H (sp³) Stretch <3000 <3000
C=C Stretch ~1640 (weak-medium) ~1640 (strong)
N-H Bend ~1600 -

Future Research Directions

Development of More Sustainable and Efficient Synthetic Routes

The development of environmentally benign and economically viable methods for the synthesis of chiral molecules is a paramount goal in modern chemistry. Future research in the synthesis of (R)-1-Aminobut-3-en-2-ol is expected to focus on biocatalytic and chemoenzymatic approaches, which offer high selectivity under mild reaction conditions.

Biocatalytic Strategies: Enzymes such as transaminases, dehydrogenases, and lyases are powerful tools for the stereoselective synthesis of chiral amino alcohols. nih.govfrontiersin.org Research efforts could be directed towards:

Engineered Enzymes: The use of engineered amine dehydrogenases (AmDHs) for the asymmetric reductive amination of corresponding hydroxy ketones presents a promising route. frontiersin.org This method is advantageous due to the use of inexpensive ammonia as the amine source and the generation of water as the main byproduct. frontiersin.org

Enzyme Cascades: Multi-enzyme cascade reactions in a one-pot setting can improve efficiency by minimizing intermediate purification steps. nih.gov A potential cascade for this compound could involve a transketolase and a transaminase. nih.gov

Chemoenzymatic Strategies: Combining the strengths of chemical catalysis and biocatalysis can lead to novel and efficient synthetic pathways. Future work may involve the use of metal catalysts for the initial formation of a racemic or prochiral intermediate, followed by an enzymatic resolution or desymmetrization step to yield the desired (R)-enantiomer with high enantiomeric excess.

Novel Applications as a Chiral Scaffold in Emerging Areas of Synthesis

The unique structural features of this compound, including a stereocenter, a primary amine, a secondary alcohol, and a vinyl group, make it an attractive chiral scaffold for the synthesis of a wide range of complex molecules.

Synthesis of Chiral Heterocycles: The functional groups in this compound are well-suited for intramolecular cyclization reactions to form various chiral heterocycles, which are prevalent in many biologically active compounds. For instance, it can serve as a precursor for the synthesis of:

Oxazolidinones: These can be formed through reactions involving the amine and alcohol functionalities and are important motifs in medicinal chemistry.

Pyrrolidines and Piperidines: The vinyl group can be functionalized and incorporated into cyclization strategies to form these nitrogen-containing rings.

Development of Chiral Ligands and Catalysts: Chiral vicinal amino alcohols are crucial components of ligands used in asymmetric catalysis. rsc.org this compound can be derivatized to create novel bidentate or tridentate ligands for metal-catalyzed asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation. nih.gov

Continuous Flow Synthesis: Future research should explore the development of continuous flow processes for the synthesis of this compound. This could involve:

Immobilized Biocatalysts: Using immobilized enzymes in packed-bed reactors can facilitate catalyst recycling and improve process stability.

Microreactor Technology: The use of microreactors can enable precise control over reaction parameters, leading to higher yields and selectivities. nih.gov

Automated Synthesis: Automated synthesis platforms can accelerate the discovery and optimization of new reactions and synthetic routes. Integrating the synthesis of this compound and its derivatives into such platforms would enable high-throughput screening of reaction conditions and the rapid generation of compound libraries for biological evaluation.

Exploration of New Chemical Reactivity Profiles and Derivatizations

The rich functionality of this compound provides ample opportunities for exploring novel chemical transformations and creating a diverse range of derivatives.

Allylic Functionalization: The allylic nature of the alcohol and the adjacent C-H bonds opens up possibilities for various transition metal-catalyzed reactions. Palladium-catalyzed allylic C-H amination is a powerful method for forming carbon-nitrogen bonds and could be applied to create complex amino alcohol motifs. nih.govillinois.edu

Radical Reactions: The vinyl group can participate in radical addition reactions, allowing for the introduction of a wide array of functional groups. Dual catalytic strategies involving photoredox and metal catalysis could enable novel amino-functionalizations of the olefin. nsf.gov

Derivatization of Amine and Alcohol Groups: The primary amine and secondary alcohol can be readily derivatized to form amides, carbamates, esters, and ethers. These modifications can be used to tune the molecule's physical and biological properties or to introduce new functionalities for further reactions.

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